![molecular formula C10H12ClNO B2866992 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- CAS No. 1092352-03-8](/img/structure/B2866992.png)
1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-
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Overview
Description
1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- is a chemical compound with the CAS Number: 1092352-03-8. It has a molecular weight of 197.66 and its IUPAC name is 2-(5-chloro-2,3-dihydro-1H-indol-2-yl)ethanol . The compound is typically in the form of a white to yellow solid .
Synthesis Analysis
The synthesis of indole derivatives, such as 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-, is a significant area of research in chemistry. Indoles are important types of molecules and natural products that play a main role in cell biology . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis
The molecular structure of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- can be represented by the linear formula C10H12ClNO . The InChI code for this compound is 1S/C10H12ClNO/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13/h1-2,5,9,12-13H,3-4,6H2 .Physical And Chemical Properties Analysis
1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- is a white to yellow solid . It has a molecular weight of 197.66 .Scientific Research Applications
Antiviral Activity
Indole derivatives, including “1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-”, have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been found to exhibit anticancer properties . They have been used in the development of drugs for the treatment of various types of cancer .
Anti-HIV Activity
Indole derivatives have shown potential in the treatment of HIV. For instance, novel indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity .
Antioxidant Activity
Indole derivatives also possess antioxidant properties . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases.
Antimicrobial Activity
Indole derivatives have been found to exhibit antimicrobial properties . This makes them potentially useful in the treatment of various bacterial and fungal infections.
These are just a few of the many potential applications of “1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-”. It’s clear that this compound, like other indole derivatives, has a wide range of potential uses in scientific research and medicine .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological activity .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound would have diverse molecular and cellular effects depending on the specific activity and the target involved.
properties
IUPAC Name |
2-(5-chloro-2,3-dihydro-1H-indol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13/h1-2,5,9,12-13H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOFDJWIOOMZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)Cl)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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